Maytanbutine
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Overview
Description
Maytanbutine is a naturally occurring compound belonging to the maytansinoid family, which are known for their potent cytotoxic properties. These compounds are typically isolated from higher plants, such as those in the genus Maytenus, and have shown significant potential in antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maytanbutine can be synthesized through a series of complex organic reactions. The synthesis typically involves the construction of the ansamacrolide structure, which is a characteristic feature of maytansinoids. The process includes steps such as cyclization, chlorination, and esterification under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Maytanbutine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its cytotoxic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often studied for their potential use in cancer therapy .
Scientific Research Applications
Maytanbutine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of maytansinoids.
Biology: this compound is used in biological assays to understand its effects on cellular processes.
Medicine: The compound is being investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs).
Mechanism of Action
Maytanbutine exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets include the microtubules, and the pathways involved are primarily related to the inhibition of mitosis .
Comparison with Similar Compounds
Maytansine: Another potent cytotoxic maytansinoid with a similar structure and mechanism of action.
Maytanvaline: Contains an amino acid residue at C-3, similar to maytanbutine, and exhibits comparable biological activity.
Trewiasine: Known for its activity against certain insect pests and shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific amino acid residue at C-3, which plays a crucial role in its biological activity. This structural feature distinguishes it from other maytansinoids and contributes to its potent cytotoxic properties .
Properties
CAS No. |
38997-10-3 |
---|---|
Molecular Formula |
C36H50ClN3O10 |
Molecular Weight |
720.2 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10/c1-19(2)32(42)39(7)22(5)33(43)49-28-17-29(41)40(8)24-15-23(16-25(46-9)30(24)37)14-20(3)12-11-13-27(47-10)36(45)18-26(48-34(44)38-36)21(4)31-35(28,6)50-31/h11-13,15-16,19,21-22,26-28,31,45H,14,17-18H2,1-10H3,(H,38,44)/b13-11+,20-12+/t21-,22?,26+,27-,28+,31+,35+,36+/m1/s1 |
InChI Key |
RJIVUFYDGYNSNE-BGOHZRNNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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